Cbz-(R)-2-phenylglycinol
Description
Background and Significance in Asymmetric Synthesis
Asymmetric synthesis is a critical area of organic chemistry focused on the selective production of one enantiomer of a chiral molecule. The significance of this field is underscored by the fact that many pharmaceuticals and biologically active compounds exhibit different, and sometimes adverse, effects depending on their stereochemistry. Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comnumberanalytics.com Cbz-(R)-2-phenylglycinol serves as a precursor to such auxiliaries, leveraging its inherent chirality to direct the formation of new stereocenters.
The benzyloxycarbonyl (Cbz or Z) group, first introduced by Leonidas Zervas, is a widely used protecting group for amines. total-synthesis.comwikipedia.org It effectively masks the nucleophilic and basic nature of the amine as a carbamate, preventing unwanted side reactions. total-synthesis.comwikipedia.orgyoutube.com This protection is robust under various conditions but can be readily removed, a key feature for its utility in multi-step syntheses. total-synthesis.com The presence of the Cbz group in this compound is crucial for its application in the synthesis of more complex chiral molecules.
The utility of (R)-phenylglycinol and its derivatives extends to various asymmetric transformations. For instance, they are used in the stereoselective synthesis of α-aminophosphonic acids and their derivatives, which are important in medicinal chemistry. nih.gov Furthermore, (R)-phenylglycinol-based chiral auxiliaries have been employed in the synthesis of complex natural products and other biologically interesting molecules. rsc.orgrsc.org The predictable stereochemical control exerted by these auxiliaries makes them valuable assets in the synthetic chemist's toolkit. For example, in the synthesis of piperidine (B6355638) derivatives, phenylglycinol-derived oxazolopiperidone lactams have been used to control the stereochemistry of enolate dialkylation. acs.org
Historical Context of Phenylglycinol Derivatives in Organic Chemistry
The use of chiral molecules to induce asymmetry in chemical reactions has a history dating back to the early 20th century. numberanalytics.com However, the systematic development and application of chiral auxiliaries gained significant momentum in the latter half of the century. wikipedia.orgnumberanalytics.com Phenylglycinol and its derivatives emerged as important players in this field.
The development of the Cbz protecting group by Bergmann and Zervas in 1932 was a landmark achievement in peptide synthesis, enabling the controlled assembly of amino acids into peptides. wikipedia.orgnumberanalytics.com This foundational work laid the groundwork for the use of Cbz-protected amino alcohols like this compound in more diverse areas of organic synthesis.
Over the years, chemists have designed and synthesized a wide array of chiral auxiliaries based on various scaffolds. numberanalytics.com Phenylglycinol-derived auxiliaries have proven to be particularly effective due to the steric influence of the phenyl group, which can effectively shield one face of a reactive intermediate, leading to high levels of stereoselectivity. nih.gov The continuous evolution in the design of these auxiliaries has expanded their application to a broad range of chemical transformations, including alkylations, aldol (B89426) reactions, and cycloadditions. wikipedia.orgrsc.org
Scope and Objectives of the Research Outline
This article aims to provide a focused and detailed examination of the chemical compound this compound. The primary objective is to elucidate its structural features, chemical properties, and, most importantly, its established roles in asymmetric synthesis. The discussion will be confined to the specific outline provided, ensuring a thorough yet concise treatment of the subject matter.
The scope will encompass the fundamental aspects of this compound as a building block in organic synthesis. This includes an analysis of its constituent parts—the (R)-phenylglycinol core and the benzyloxycarbonyl (Cbz) protecting group—and how they contribute to its function. The article will delve into specific applications of this compound and its derivatives as chiral auxiliaries, providing examples from the scientific literature to illustrate their utility in controlling stereochemical outcomes.
The following sections will present detailed research findings, including data on the physical and chemical properties of this compound. Interactive data tables will be utilized to present this information in a clear and accessible format. The overarching goal is to deliver a scientifically accurate and authoritative resource on this compound for a professional audience.
Interactive Data Table: Properties of (R)-(-)-2-Phenylglycinol
| Property | Value | Reference |
| Chemical Formula | C8H11NO | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 137.18 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | 75-77 °C | sigmaaldrich.comfishersci.pt |
| Optical Activity [α]24/D | -31.7° (c = 0.76 in 1 M HCl) | sigmaaldrich.comsigmaaldrich.com |
| Enantiomeric Excess (ee) | 99% (GLC) | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 56613-80-0 | sigmaaldrich.comsigmaaldrich.com |
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| (R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | 237.295 | 102089-74-7 |
| 2-(benzyloxycarbonylamino)-2-phenylacetic acid | C16H15NO4 | 285.299 | 5491-18-9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSCPMJLIZGTHY-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Cbz R 2 Phenylglycinol and Its Precursors
Stereoselective Synthesis of (R)-2-Phenylglycinol
The asymmetric synthesis of (R)-2-phenylglycinol is crucial for obtaining the desired enantiomerically pure final product. Several methods have been developed to achieve this, including leveraging the chiral pool, employing asymmetric aminohydroxylation, and performing enantioselective reductions.
Chiral Pool Approaches
The chiral pool provides a reliable source of stereochemistry for the synthesis of complex molecules. (R)-phenylglycinol itself is a prominent member of the chiral pool and is commercially available. sigmaaldrich.comsigmaaldrich.com Many synthetic strategies utilize (R)-phenylglycinol as a starting material to induce chirality in new molecules. mdpi.commdpi.comacs.orgacademie-sciences.frd-nb.inforsc.orgresearchgate.net For instance, it can be condensed with various carbonyl compounds to form chiral oxazolidines or imines, which then serve as intermediates in the synthesis of other chiral compounds like amino acids and alkaloids. acs.orgacademie-sciences.frmdpi.comrsc.org
Asymmetric Aminohydroxylation Strategies (e.g., Sharpless Asymmetric Aminohydroxylation)
The Sharpless asymmetric aminohydroxylation (AA) offers a direct method for the synthesis of vicinal amino alcohols from alkenes. researchgate.netacs.org This reaction utilizes an osmium catalyst in conjunction with a chiral ligand, typically derived from cinchona alkaloids, and a nitrogen source to install both an amino and a hydroxyl group across a double bond with high regio- and enantioselectivity. researchgate.netnih.gov While powerful, the regioselectivity can be a challenge with certain substrates like styrene, sometimes leading to a mixture of regioisomers. mit.edunih.gov Biocatalytic approaches have emerged as a greener alternative, in some cases providing better regio- and enantioselectivity than chemical methods. mit.edunih.gov For example, enzyme cascades have been developed for the conversion of L-phenylalanine to (R)-2-phenylglycinol with high yield and enantiomeric excess. nih.govhep.com.cn
Enantioselective Reduction of Precursors
Another common strategy involves the enantioselective reduction of a prochiral precursor, such as an α-amino ketone or an α-keto oxime. For instance, 2-aminoacetophenone (B1585202) can be reduced to 2-phenylglycinol. The use of chiral reducing agents or catalysts ensures the formation of the desired (R)-enantiomer. researchgate.net Biocatalytic reductions using engineered enzymes, such as ω-transaminases, have also been successfully employed for the conversion of 2-hydroxyacetophenone (B1195853) to (R)-phenylglycinol with excellent conversion and enantiomeric excess. nih.govhep.com.cn These enzymatic methods are often advantageous due to their high selectivity and mild reaction conditions. hep.com.cn
| Method | Precursor | Key Reagents/Catalysts | Product | Enantiomeric Excess (ee) | Yield | Reference |
| Asymmetric Aminohydroxylation | Styrene | Osmium catalyst, chiral ligand | (R)-2-phenylglycinol | Variable | Variable | researchgate.netmit.edu |
| Biocatalytic Cascade | L-Phenylalanine | Engineered E. coli cells | (R)-phenylglycinol | >99% | 80.5% | nih.govhep.com.cn |
| Enantioselective Reduction | 2-Hydroxyacetophenone | (R)-ω-transaminase | (R)-phenylglycinol | >99% | - | nih.govhep.com.cn |
| Enantioselective Reduction | Prochiral ketones | B-alkoxyoxazaborolidines | Chiral alcohols | High | Excellent | researchgate.net |
Carbobenzyloxy (Cbz) Protection Strategies
Once (R)-2-phenylglycinol is obtained, the amino group must be protected to allow for selective reactions at the hydroxyl group. The carbobenzyloxy (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal by hydrogenolysis. total-synthesis.comorganic-chemistry.org
Amine Protection Techniques
The most common method for the N-protection of amines with a Cbz group involves the use of benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. total-synthesis.com This reaction is typically performed under Schotten-Baumann conditions (e.g., with sodium carbonate in a biphasic system) or with an organic base in a suitable solvent. total-synthesis.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl, with the subsequent loss of a chloride ion. total-synthesis.com Other reagents, such as dibenzyl dicarbonate (B1257347) (Cbz₂O), can also be used. total-synthesis.com
Cbz R 2 Phenylglycinol As a Chiral Auxiliary in Asymmetric Transformations
Mechanistic Studies of Diastereocontrol
The effectiveness of Cbz-(R)-2-phenylglycinol as a chiral auxiliary stems from its ability to create a sterically and electronically biased environment around a reactive center. This bias dictates the trajectory of incoming reagents, leading to the preferential formation of one diastereomer over another.
Chiral auxiliaries function by converting an achiral or racemic substrate into a mixture of diastereomers, which can then undergo a diastereoselective reaction. The auxiliary is subsequently removed, yielding an enantiomerically enriched product. The (R)-phenylglycinol moiety excels in this role due to its bulky phenyl group and the defined stereochemistry at its two chiral centers. When incorporated into a heterocyclic system, such as an oxazolidine (B1195125) or lactam, the phenyl group typically orients itself to sterically shield one face of the molecule. nih.govresearchgate.net This forces an electrophile or nucleophile to approach from the opposite, less-hindered face, thereby controlling the stereochemical outcome of the reaction. mdpi.com
Research on lactam enolates derived from (R)-phenylglycinol has shown that alkylation and protonation processes can occur with opposite diastereofacial selectivity, a finding that underscores the subtle but powerful control exerted by the auxiliary. nih.gov In the synthesis of disubstituted pyrrolidines, the stereoselectivity of Grignard reagent additions is believed to be directed by the alkoxy group of the phenylglycinol-derived chiral auxiliary. acs.org
To explain the high diastereoselectivity observed, researchers have proposed several transition state models. A common model involves the formation of a rigid, chelated intermediate. For instance, in the alkylation of amide enolates, the lithium cation from the base can coordinate with the enolate oxygen and the oxygen or nitrogen atom of the auxiliary. nih.gov This coordination creates a highly organized cyclic transition state. nih.gov
In this conformation, the bulky phenyl group of the auxiliary adopts a position that minimizes steric strain, typically anti to the incoming electrophile. nih.gov This arrangement effectively blocks one face of the enolate, directing the electrophile to the other face and resulting in high diastereoselectivity. nih.gov Theoretical models for the alkylation of certain amide enolates specifically refer to favored attacks on the Re or Si face, depending on the conformation of the transition state. academie-sciences.fr The high diastereoselectivity in the addition of phosphites to imines derived from (R)-2-phenylglycinol has been explained using the aza-analogue of the Anh-Eisenstein hypothesis, which posits that the nucleophile attacks anti-periplanar to the sterically demanding phenyl group. nih.gov
The degree of diastereoselectivity achieved in reactions using this compound derivatives is highly dependent on the reaction conditions. Key variables include the choice of base, solvent, and temperature.
For the generation of amide or lactam enolates, the base used is critical. Studies on phenylglycinol-derived bicyclic lactams found that while lithium diisopropylamide (LDA) was effective for generating the enolate, it also led to side reactions. arkat-usa.org The use of lithium bis(trimethylsilyl)amide (LiHMDS) as the base improved the chemical yields of the desired alkylated products significantly. arkat-usa.org The solvent also plays a crucial role; tetrahydrofuran (B95107) (THF) is commonly used as it can effectively solvate the metal cation without disrupting the chelated transition state. academie-sciences.fr Temperature is another key factor, with reactions often performed at low temperatures, such as -78 °C, to enhance the stability of the intermediates and increase the energy difference between competing transition states, thereby maximizing diastereoselectivity. academie-sciences.fr
Applications in Carbon-Carbon Bond Formation
One of the most valuable applications of the this compound auxiliary is in the stereoselective formation of carbon-carbon bonds. Its ability to direct the approach of carbon nucleophiles or electrophiles has been exploited in a variety of synthetic contexts. arkat-usa.org
The diastereoselective alkylation of enolates derived from amides and lactams incorporating the this compound auxiliary is a well-established method for synthesizing enantiomerically pure α-substituted carboxylic acid derivatives and related structures. arkat-usa.org The robust stereocontrol imparted by the auxiliary makes it a reliable alternative to other classic methods, such as those using Evans oxazolidinones. academie-sciences.fr
The process involves the deprotonation of an N-acylated derivative of the chiral auxiliary, often a rigid oxazolidine or bicyclic lactam, using a strong, non-nucleophilic base to form a chiral enolate. arkat-usa.orgacademie-sciences.fr This enolate is then trapped with an alkyl halide. The steric hindrance from the phenyl group on the auxiliary directs the alkyl halide to the opposite face of the enolate, leading to the formation of a single major diastereomer. arkat-usa.orgacademie-sciences.fr
Research on a fluorinated oxazolidine derived from (R)-phenylglycinol demonstrated that the alkylation of its corresponding amide enolates was completely diastereoselective for a range of electrophiles. academie-sciences.fr Similarly, the alkylation of bicyclic lactams derived from (R)-phenylglycinol proceeds with excellent facial stereoselectivity. arkat-usa.org
| Substrate Type | Base | Electrophile (R-X) | Conditions | Diastereomeric Excess (de) | Yield | Source |
|---|---|---|---|---|---|---|
| Fluorinated Oxazolidine Amide | Not Specified | Methyl iodide | THF, -78 °C | >99% | Not Specified | academie-sciences.fr |
| Fluorinated Oxazolidine Amide | Not Specified | Ethyl iodide | THF, -78 °C | >99% | Not Specified | academie-sciences.fr |
| Fluorinated Oxazolidine Amide | Not Specified | Allyl bromide | THF, -78 °C | >99% | Not Specified | academie-sciences.fr |
| Fluorinated Oxazolidine Amide | Not Specified | Benzyl (B1604629) bromide | THF, -78 °C | >99% | Not Specified | academie-sciences.fr |
| Bicyclic Lactam | LDA | Methyl iodide | Not Specified | High (>95%) | 44% | arkat-usa.org |
| Bicyclic Lactam | LiHMDS | Methyl iodide | Not Specified | High (>95%) | 77% | arkat-usa.org |
| Bicyclic Lactam | LiHMDS | Ethyl iodide | Not Specified | High (>95%) | 83% | arkat-usa.org |
| Bicyclic Lactam | LDA | Benzyl bromide | Not Specified | High (>95%) | 26% | arkat-usa.org |
| Bicyclic Lactam | LiHMDS | Benzyl bromide | Not Specified | High (>95%) | 50% | arkat-usa.org |
Diastereoselective Alkylation Reactions
Asymmetric Alkylation of Chiral Aldimines
Chiral auxiliaries based on (R)-2-phenylglycinol have proven effective in the asymmetric alkylation of aldimines. For instance, enantiopure trifluoromethylated oxazolidines derived from phenylglycinol serve as efficient chiral auxiliaries. academie-sciences.fr The alkylation of amide enolates derived from these oxazolidines demonstrates high diastereoselectivity. academie-sciences.fr When conducted in tetrahydrofuran (THF) at -78 °C, the reaction with various alkylating agents such as methyl, ethyl, allyl, and benzyl groups proceeds with complete diastereoselectivity (>99% de). academie-sciences.fr This highlights the significant potential of (R)-2-phenylglycinol-based auxiliaries as a potent alternative to conventional methods like the use of Evans' oxazolidinones for asymmetric alkylation reactions. academie-sciences.fr The removal of the chiral auxiliary can be achieved under reductive conditions. academie-sciences.fr
Alkylation of Glycine (B1666218) Equivalents
The asymmetric alkylation of glycine equivalents is a fundamental strategy for the synthesis of non-proteinogenic α-amino acids. renyi.hu Methodologies often involve the stereoselective alkylation of a homochiral glycine enolate. renyi.hu Chiral auxiliaries, such as those derived from (R)-2-phenylglycinol, play a crucial role in this process. For example, phase-transfer-catalysed asymmetric alkylation of glycine esters using chiral quaternary ammonium (B1175870) salts has been employed to create functionalized α-amino acids, which are precursors to various pipecolic acid derivatives. sci-hub.se While early methods using α-phenylglycinol as a chiral auxiliary showed high selectivity for α-aryl substrates, they were less effective for α-alkyl-substituted compounds. rsc.org However, newer methods have been developed that are effective for both alkyl and aryl-substituted compounds. rsc.org
Strecker Reactions for α-Aminonitrile Synthesisacademie-sciences.frrenyi.humdpi.comsynquestlabs.comsci-hub.semasterorganicchemistry.com
The Strecker reaction is a classic and versatile method for synthesizing α-amino acids from aldehydes or ketones. mdpi.commasterorganicchemistry.com The asymmetric variant of this reaction, often employing a chiral auxiliary like (R)-2-phenylglycinol, is a powerful tool for producing enantiomerically pure α-aminonitriles, which are key intermediates for α-amino acids. academie-sciences.frnih.gov The general mechanism involves the condensation of an amine with a carbonyl compound to form an imine, which is then attacked by a cyanide source. nih.gov
The use of (R)-(-)-2-phenylglycinol as the chiral amine source allows for diastereoselective cyanide addition to the intermediate imine. renyi.hunih.gov This approach has been successfully applied in the synthesis of complex pharmaceutical ingredients. For example, in the synthesis of Saxagliptin (B632), an asymmetric Strecker reaction between an adamantane-derived aldehyde, (R)-(−)-2-phenylglycinol, and potassium cyanide yielded the corresponding homochiral α-aminonitrile with excellent yield and enantioselectivity. mdpi.comnih.gov The phenylglycinol auxiliary provides the nitrogen atom for the final amino acid and can be readily cleaved by hydrolysis or hydrogenolysis at the end of the synthesis. academie-sciences.fr
Synthesis of Enantiopure α-Amino Acidssci-hub.se
A primary application of the asymmetric Strecker synthesis using (R)-2-phenylglycinol is the preparation of enantiopure α-amino acids. academie-sciences.fr The reaction between an aldehyde, (R)-2-phenylglycinol, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) produces diastereomeric α-aminonitriles. renyi.hu The inherent chirality of the phenylglycinol moiety directs the stereochemical outcome of the cyanide addition. researchgate.net
Although the diastereoselectivity can sometimes be moderate, the resulting diastereomeric α-aminonitriles can often be separated efficiently by chromatography. academie-sciences.fr Following separation, the desired diastereomer is subjected to hydrolysis, which converts the nitrile group into a carboxylic acid and cleaves the chiral auxiliary, yielding the target enantiopure α-amino acid. academie-sciences.frresearchgate.net This strategy has been used to synthesize a variety of α-amino acids, including those with aryl and alkyl side chains. rsc.org
Table 1: Diastereoselective Strecker Reaction using (R)-(-)-2-phenylglycinol
| Aldehyde | Cyanide Source | Major Diastereomer | Reference |
| Adamantane-derived aldehyde | KCN | Homochiral aminonitrile | nih.gov, mdpi.com |
| Various aldehydes | TMSCN | (1S, 1'R)-aminonitrile | renyi.hu |
| Pivaldehyde | HCN | Diastereomerically pure α-amino nitrile | researchgate.net |
Synthesis of α-Difluoromethylalaninesrenyi.humdpi.com
The incorporation of fluorine into amino acids can significantly alter their biological properties. This compound has been instrumental in the synthesis of fluorinated amino acids like α-difluoromethylalanine. One reported synthesis begins with the condensation of an acylsilane with trifluoromethyltrimethylsilane (CF3TMS) and (R)-phenylglycinol, which forms a diastereomerically pure 2-difluoromethyl oxazolidine. academie-sciences.fr This intermediate undergoes a Strecker-type reaction followed by oxidation to yield a chiral cyanodifluoroimine. Subsequent acid hydrolysis affords the desired enantiopure (S)- or (R)-α-difluoromethylalanine. academie-sciences.fr
Another approach involves the reaction of a hemiaminal with (R)-phenylglycinol to create an oxazolidine intermediate. mdpi.com A subsequent Strecker reaction and hydrolysis yield the enantioenriched β,β-difluorophenylalanine. mdpi.com These methods underscore the utility of (R)-2-phenylglycinol in constructing complex, stereodefined, and fluorinated amino acid structures. academie-sciences.frmdpi.com
Formation of Spirocyclic α-Aminophosphonatesacs.org
The application of this compound extends to the synthesis of more complex structures like spirocyclic α-aminophosphonates. In a described methodology, an iminium species is generated in situ from a ketone acetal (B89532) and (R)-phenylglycinol under acidic conditions. mdpi.com The nucleophilic addition of a phosphite (B83602), such as triethyl phosphite, to this chiral iminium intermediate proceeds via an intramolecular transesterification. This sequence results in the formation of a spirocyclic phosphonate (B1237965) with good yield and high diastereoselectivity (e.g., 89:11 dr). mdpi.com The use of (R)-phenylglycinol as the chiral source is critical for achieving this level of stereocontrol. mdpi.com
Asymmetric Aldol (B89426) and Mannich Reactions
This compound and its parent amino alcohol are effective organocatalysts and chiral sources in asymmetric aldol and Mannich reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
In the context of asymmetric aldol reactions , (S)-2-phenylglycinol has been shown to be an effective organocatalyst for the direct reaction between ketones and aromatic aldehydes, particularly in aqueous micellar media. researchgate.net These reactions can produce β-hydroxy ketones with high yields and enantiomeric excess (up to 89% ee). researchgate.net The principle demonstrates the potential of phenylglycinol derivatives to catalyze stereoselective aldol additions.
The asymmetric Mannich reaction provides a route to chiral β-amino carbonyl compounds, which are valuable synthetic intermediates. researchgate.net The mechanism of the Strecker reaction itself can be considered a Mannich-like process, where a cyanide group attacks an iminium intermediate. nih.gov More broadly, chiral auxiliaries and catalysts derived from amino alcohols are used to control the stereochemistry of the addition of an enolate or enamine to an imine. While direct examples detailing this compound in a specific Mannich reaction were not the primary focus of the reviewed literature, the structural similarity to known organocatalysts and its proven efficacy in controlling additions to imines (as in the Strecker reaction) strongly suggest its applicability in this field. nih.govresearchgate.net
Grignard Reagent Additions to Chiral Imines
The addition of Grignard reagents to chiral imines derived from (R)-phenylglycinol is a key strategy for the asymmetric synthesis of amines. For instance, imines formed from the condensation of (R)-phenylglycinol with aromatic aldehydes react with Grignard reagents with high diastereoselectivity. acs.org The addition typically occurs on the Re face of the imine, leading to the formation of chiral (R)-benzylamines. acs.org This method has been successfully applied in the synthesis of trans-2,5-bis(aryl) pyrrolidines, where the initial Grignard addition to the chiral imine is followed by cyclization and a second Grignard addition to an intermediate oxazolidine. acs.org The stereochemical outcome is directed by the alkoxy group of the chiral auxiliary. acs.org
Table 1: Diastereoselective Addition of Grignard Reagents to Chiral Imines
| Imine Substrate | Grignard Reagent | Product | Diastereoselectivity |
|---|
Organometallic Additions to Oxazolidines
Organometallic reagents can be added to chiral oxazolidines derived from this compound to generate new stereocenters with high control. These oxazolidines, formed by the condensation of the amino alcohol with aldehydes or ketones, can be activated by Lewis acids to facilitate nucleophilic addition. For example, the addition of organometallic species to fluorinated oxazolidines derived from (R)-phenylglycinol allows for the synthesis of quaternarized β-amino alcohols with excellent diastereoselectivity. academie-sciences.fr Similarly, the reaction of aryl Grignard reagents with oxazolidinones derived from chiral (R)-benzylamines (obtained from the initial Grignard addition to imines) produces stereopure adducts. acs.org The addition to the in situ-formed iminium ion is believed to be directed by the alkoxy group of the chiral auxiliary, resulting in a trans-(R,R)-disubstituted pyrrolidine (B122466). acs.org
Applications in Carbon-Heteroatom Bond Formation
This compound is also a valuable chiral auxiliary in the formation of carbon-heteroatom bonds, enabling the stereoselective synthesis of various important compounds.
Asymmetric Hydrophosphonylation Reactions
The asymmetric hydrophosphonylation of imines is a crucial method for synthesizing chiral α-aminophosphonates. When this compound is used as a chiral auxiliary, it can direct the addition of phosphites to imines with good diastereoselectivity. For example, an iminium species generated from the reaction of an acetal with (R)-phenylglycinol undergoes nucleophilic addition of triethyl phosphite to give a spirophosphonate with a diastereomeric ratio of 89:11. mdpi.com In another instance, the reaction of 2,5-dimethoxytetrahydrofurane with (R)-phenylglycinol and benzotriazole (B28993) affords a bicyclic derivative, which upon reaction with triethyl phosphite in the presence of ZnCl2, yields the corresponding phosphonate as a single diastereoisomer. nih.gov
Stereoselective Ring-Opening Reactions
Chiral oxazolidines derived from this compound can undergo stereoselective ring-opening reactions with various nucleophiles. For example, trans-N-(arenesulfonyl)-2-tributylstannyloxazolidines, derived from (R)-phenylglycinol, undergo diastereoselective ring-opening with soft organometallic reagents like higher-order organocuprates and allyltributyltin in the presence of a Lewis acid, affording products with high diastereoselectivities (up to 99/1 dr). acs.org The reaction of a specific azetine with (R)-phenylglycinol resulted in a highly selective monoamidation product with a diastereomeric ratio greater than 20:1. nih.gov
Intramolecular Cyclizations
The chiral scaffold provided by this compound has been instrumental in directing intramolecular cyclization reactions to construct complex polycyclic structures. A notable application is in the synthesis of the marine alkaloid (–)-cylindricine H, where a tricyclic lactam derived from (R)-phenylglycinol serves as the starting material. ub.edunih.gov The synthesis involves the stereoselective generation of a quaternary center and the assembly of a pyrrolidine ring through the intramolecular opening of an epoxide. ub.edunih.gov Another example involves the reductive intramolecular cyclization of an α-(phenylthio)glycine derivative to produce bicyclic proline analogues. csic.es
Electrophilic Amination Reactions
While direct examples of electrophilic amination reactions using this compound as a chiral auxiliary are less commonly reported in the initial search results, the broader context of its use in C-N bond formation is well-established. The high diastereoselectivity achieved in the addition of organometallic reagents to imines and oxazolidines derived from (R)-phenylglycinol underscores its effectiveness in controlling the stereochemistry of new C-N bond formations. These methods provide access to enantioenriched amines and their derivatives, which are versatile intermediates for further synthetic transformations.
Cbz R 2 Phenylglycinol As a Chiral Building Block in Complex Molecule Synthesis
Construction of Nitrogen Heterocycles
The inherent chirality of Cbz-(R)-2-phenylglycinol is instrumental in guiding the stereochemical outcome of reactions, making it a valuable starting material for the synthesis of enantiomerically pure nitrogen heterocycles. These structural motifs are prevalent in a vast array of natural products and pharmaceutically active compounds.
The pyrrolidine (B122466) ring is a fundamental structural unit in numerous alkaloids and medicinal agents. The use of this compound as a chiral template has enabled the development of elegant and efficient strategies for the asymmetric synthesis of substituted pyrrolidines.
The synthesis of functionalized pyrrolidines often involves the stereoselective reduction of highly substituted pyrrole systems. While not directly employing this compound in the cyclization step, the principles of using a chiral auxiliary to direct subsequent reactions are analogous. The creation of a stereocenter, often through an initial reduction, guides the stereochemistry of the subsequent reduction of the pyrrole ring, leading to functionalized pyrrolidines with multiple stereocenters in a predictable manner. This highlights a broader strategy in which chiral building blocks, such as this compound, are utilized to set key stereocenters that control the formation of others in a synthetic sequence.
A well-established application of (R)-phenylglycinol is in the synthesis of trans-2,5-disubstituted pyrrolidines. One notable strategy involves the use of an aminonitrile derived from (R)-phenylglycinol. This intermediate undergoes a series of reactions, including alkylation and a highly stereocontrolled reduction, to yield the desired trans-2,5-dialkylpyrrolidine. The chiral auxiliary is then cleaved to provide the final product. This methodology has proven to be versatile, allowing for the synthesis of a variety of trans-2,5-dialkylpyrrolidines. nih.gov
Another powerful approach involves the diastereoselective additions of Grignard reagents to intermediates derived from (R)-phenylglycinol. The synthesis commences with the condensation of (R)-phenylglycinol with aldehydes to form chiral imines. Subsequent addition of a Grignard reagent to the imine, followed by cyclization and another Grignard addition to the resulting 1,3-oxazolidine, leads to the formation of trans-2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov
| Strategy | Key Intermediates | Key Reactions | Stereochemical Outcome |
|---|---|---|---|
| Aminonitrile Alkylation | Aminonitrile derived from (R)-phenylglycinol | Alkylation, Stereocontrolled Reduction | trans-2,5-dialkylpyrrolidines |
| Diastereoselective Grignard Addition | Chiral imines and 1,3-oxazolidines | Double Grignard Addition | trans-2,5-disubstituted pyrrolidines |
The piperidine (B6355638) and decahydroquinoline scaffolds are core components of many biologically active alkaloids. This compound and its derivatives have been successfully employed as chiral auxiliaries to control the stereochemistry in the synthesis of these complex ring systems.
The enantioselective synthesis of polyhydroxypiperidines has been achieved using a phenylglycinol-derived 2-pyridone as a chiral starting material. This pyridone undergoes a stereoselective oxidation with m-chloroperoxybenzoic acid (m-CPBA) to form a chiral nonracemic unsaturated bicyclic hydroxylactam. This key intermediate serves as a versatile precursor for the synthesis of various polyhydroxypiperidines, including (3R,5R)-3,4,5-trihydroxypiperidine. mdpi.comresearchgate.net The stereochemistry of the final product is dictated by the initial chirality of the phenylglycinol-derived starting material.
| Starting Material | Key Reagent | Key Intermediate | Final Product Example |
|---|---|---|---|
| Phenylglycinol-derived 2-pyridone | m-CPBA | Unsaturated bicyclic hydroxylactam | (3R,5R)-3,4,5-trihydroxypiperidine |
Oxazolidine (B1195125) Derivatives
Oxazolidine derivatives of this compound serve as versatile chiral intermediates in the synthesis of more complex heterocyclic systems. The formation of the oxazolidine ring masks the amino and hydroxyl groups of the parent phenylglycinol, allowing for selective reactions at other positions. Furthermore, the inherent chirality of the phenylglycinol moiety directs the stereochemical outcome of subsequent transformations.
A key application of these derivatives is in the diastereoselective synthesis of enantiomerically pure 3-substituted tetrahydro-2-benzazepines. In this approach, the diastereoselective opening of a tricyclic oxazolidine derived from (R)-phenylglycinol with allyltrimethylsilane is a crucial step dntb.gov.ua. This reaction proceeds with high stereocontrol, dictated by the chiral scaffold of the oxazolidine intermediate.
Moreover, chiral oxazolidines derived from (R)-(-)-2-phenylglycinol are instrumental in the synthesis of novel zwitterionic bicyclic lactams. These N-acyl oxazolidines, while sometimes unstable and used without purification, are key precursors in intramolecular cyclization reactions that generate multiple new stereogenic centers with high diastereoselectivity researchgate.net. The general synthesis of oxazolidines involves the condensation of a 2-aminoalcohol, such as phenylglycinol, with an aldehyde or ketone researchgate.netrdd.edu.iq.
Table 1: Applications of this compound Derived Oxazolidines
| Intermediate | Subsequent Transformation | Target Molecule Class | Reference |
|---|---|---|---|
| Tricyclic Oxazolidine | Diastereoselective ring opening | 3-Substituted Tetrahydro-2-benzazepines | dntb.gov.ua |
Imine and Imidazolidinone Intermediates
Imines derived from this compound and its derivatives are pivotal intermediates in the asymmetric synthesis of α-amino acids and other nitrogen-containing compounds. The chiral phenylglycinol backbone effectively controls the facial selectivity of nucleophilic additions to the imine carbon.
A prominent example is the use of (R)-phenylglycinol as a chiral auxiliary in the Strecker reaction. The condensation of an aldehyde with (R)-2-phenylglycinol forms a chiral Schiff base (an imine), which then reacts with a cyanide source. The stereochemistry of the newly formed α-amino nitrile is directed by the chiral auxiliary nih.gov. Subsequent removal of the phenylglycinol auxiliary yields enantiomerically enriched α-amino acids nih.gov.
While the direct use of this compound in the formation of imidazolidinone chiral auxiliaries is less commonly documented in readily available literature, the broader class of 2-imidazolidinones are well-established as effective chiral auxiliaries in a range of asymmetric transformations, including the synthesis of complex natural products chim.itmdpi.com. These auxiliaries guide the stereoselective alkylation and acylation of enolates, among other reactions chim.it. The synthesis of 1,3-disubstituted imidazolidin-2-ones can be achieved through a multi-step process involving the formation of a Schiff base, reduction to a diamine, and subsequent cyclization mdpi.com.
Table 2: Asymmetric Syntheses via Imine Intermediates Derived from (R)-Phenylglycinol
| Reaction | Chiral Auxiliary | Product Class | Key Feature | Reference |
|---|
Tetrahydro-3-benzazepine Motifs
The synthesis of enantiomerically pure tetrahydro-3-benzazepine motifs, which are present in a number of pharmacologically active compounds, can be achieved using chiral auxiliaries derived from this compound. The chiral auxiliary strategy allows for the construction of the seven-membered ring with high stereocontrol nih.govacs.org.
One effective method involves the use of an (R)-phenylglycinol-derived auxiliary to direct the formation of the key stereocenter in the benzazepine core. Although specific details of the synthetic route directly employing this compound were not extensively detailed in the provided search results, the principle of using a chiral auxiliary to guide the asymmetric synthesis of these motifs is a recognized strategy nih.govacs.org. For instance, the diastereoselective opening of a tricyclic oxazolidine, which is formed from (R)-phenylglycinol, is a key step in the synthesis of enantiomerically pure 3-substituted tetrahydro-2-benzazepines dntb.gov.ua.
Total Synthesis of Natural Products and Bioactive Molecules
This compound is a cornerstone in the total synthesis of numerous natural products, where it is often employed to construct a chiral lactam intermediate that serves as a versatile scaffold for further elaboration.
Lepadins A–D
The marine alkaloids (-)-Lepadins A, B, and C, as well as (+)-Lepadin D, have been successfully synthesized using an (R)-phenylglycinol-derived tricyclic lactam as the starting material nih.gov. This chiral lactam provides the necessary stereochemical information for the construction of the cis-decahydroquinoline core of the lepadin alkaloids rsc.orgrsc.org.
Cylindricine H
The first total synthesis of (-)-Cylindricine H, a marine alkaloid with a complex tricyclic framework, was accomplished starting from an (R)-phenylglycinol-derived tricyclic lactam nih.govchemistryviews.orgnih.gov. This starting material serves as an enantiomeric scaffold, embedding the decahydroquinoline moiety of the target molecule nih.gov.
Key stereochemical challenges in the synthesis of (-)-Cylindricine H were overcome through a series of highly stereoselective transformations. These include the creation of a quaternary stereocenter, the introduction of acetoxy and butyl substituents with precise stereochemistry, and the formation of the pyrrolidine ring through the intramolecular opening of an epoxide nih.govchemistryviews.orgnih.gov. This elegant synthesis highlights the power of using phenylglycinol-derived building blocks to access complex alkaloid structures nih.gov.
Table 3: Key Synthetic Steps in the Total Synthesis of (-)-Cylindricine H
| Step | Description | Stereochemical Outcome | Reference |
|---|---|---|---|
| 1 | Formation of Quaternary Stereocenter | Stereoselective introduction of a functionalized carbon chain | nih.govchemistryviews.org |
| 2 | Introduction of Substituents | Stereoselective placement of C4 acetoxy and C2 butyl groups | nih.govchemistryviews.org |
Other Alkaloids and Complex Structures
The utility of this compound-derived building blocks extends to a wide array of other complex alkaloids and molecular architectures. Phenylglycinol-derived bicyclic lactams have been shown to be versatile intermediates for the enantioselective synthesis of various piperidine, indolizidine, and quinolizidine alkaloids .
One notable example is the application of these chiral lactams in synthetic approaches to the madangamine alkaloids, a group of structurally complex marine natural products nih.govnih.gov. The synthesis of the diazatricyclic core of the madangamines has been achieved through an enantioselective pathway starting from an oxazolopiperidone lactam derived from the cyclocondensation of (R)-phenylglycinol nih.gov.
Furthermore, these building blocks have been instrumental in the synthesis of decahydroquinoline poison frog alkaloids, such as ent-cis-195A and cis-211A mdpi.comnih.gov. The syntheses of these molecules often rely on the stereocontrol imparted by the phenylglycinol-derived scaffold to construct the core heterocyclic systems.
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Allyltrimethylsilane |
| (-)-Lepadins A–D |
| (+)-Lepadin D |
| (-)-Cylindricine H |
| ent-cis-195A |
| cis-211A |
Bicyclo[1.1.1]pentanes (BCPs)
Bicyclo[1.1.1]pentanes (BCPs) have garnered significant attention in medicinal chemistry as bioisosteres for para-substituted phenyl rings, tert-butyl groups, and internal alkynes. nih.govresearchgate.net The incorporation of the rigid BCP scaffold into drug candidates can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability. researchgate.net A key challenge in harnessing the full potential of BCPs lies in the enantioselective synthesis of derivatives with a chiral center adjacent to the cage structure.
One effective strategy for synthesizing α-chiral BCPs employs (R)-2-phenylglycinol as a chiral auxiliary in a diastereoselective Strecker synthesis. nih.govresearchgate.net This method provides access to enantioenriched BCP-α-amino acids, which are valuable building blocks for drug discovery.
The synthesis commences with the reaction of a BCP-aldehyde with (R)-2-phenylglycinol. nih.govresearchgate.net This condensation forms a Schiff base, which then undergoes a nucleophilic addition of trimethylsilyl (B98337) cyanide (TMSCN). The chiral environment provided by the phenylglycinol auxiliary directs the cyanide attack, resulting in the formation of two diastereomeric α-amino nitriles, typically in a 2:1 ratio. nih.govresearchgate.net
These diastereomers can be separated using chromatographic techniques such as medium-pressure liquid chromatography (MPLC). researchgate.net Following separation, the chiral auxiliary is removed through oxidative cleavage, often with lead tetraacetate, followed by acid hydrolysis of the nitrile to a carboxylic acid. This sequence yields the two separate, enantiomerically enriched BCP-α-amino acids. researchgate.net This approach has been successfully utilized in the synthesis of BCP analogues of bioactive molecules, such as antagonists for the metabotropic glutamate receptor mGluR1. researchgate.net
| Step | Description | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Schiff Base Formation | BCP-aldehyde, (R)-2-phenylglycinol | Formation of a chiral imine intermediate. |
| 2 | Strecker Reaction | Trimethylsilyl cyanide (TMSCN) | Diastereoselective formation of α-amino nitriles. |
| 3 | Diastereomer Separation | Medium-Pressure Liquid Chromatography (MPLC) | Isolation of individual diastereomers. |
| 4 | Auxiliary Cleavage & Hydrolysis | Pb(OAc)₂, 6N HCl | Formation of enantiomerically pure BCP-α-amino acids. researchgate.net |
Pipecolic Acid Derivatives
Pipecolic acid (piperidine-2-carboxylic acid) and its derivatives are non-proteinogenic amino acids that serve as important building blocks in peptide synthesis and are core components of numerous natural products and pharmaceuticals. wikipedia.org The rigid six-membered ring of pipecolic acid can induce specific conformations in peptides.
A highly diastereoselective strategy for accessing chiral pipecolic acid derivatives utilizes intermediates derived from (R)-(−)-2-phenylglycinol. This methodology focuses on the synthesis of highly functionalized zwitterionic bicyclic lactams, which act as versatile precursors.
The synthesis begins with the preparation of acyclic β-enaminoesters from (R)-(−)-2-phenylglycinol. These chiral substrates are then converted into corresponding sulfonium salts. The pivotal step in this synthetic route is an intramolecular non-classical Corey–Chaykovsky ring-closing reaction. This reaction proceeds with high diastereoselectivity, enabling the controlled formation of two or three new stereogenic centers.
The utility of the resulting zwitterionic bicyclic oxazolo intermediates is demonstrated through their conversion into complex pipecolic acid derivatives. For instance, they have been used in the stereocontrolled total synthesis of cis-4-hydroxy-2-methyl piperidine and the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid. This approach highlights the effectiveness of using (R)-(−)-2-phenylglycinol as a chiral source for establishing the stereochemistry in complex heterocyclic systems.
| Step | Intermediate/Reaction | Chiral Source | Key Transformation |
|---|---|---|---|
| 1 | Acyclic β-enaminoesters | (R)-(−)-2-phenylglycinol | Formation of the chiral starting material. |
| 2 | Sulfonium salts | Derived from β-enaminoesters | Preparation for cyclization. |
| 3 | Zwitterionic bicyclic lactams | (R)-(−)-2-phenylglycinol | Intramolecular Corey–Chaykovsky reaction. |
| 4 | Pipecolic Acid Derivatives | (R)-(−)-2-phenylglycinol | Further transformations of the bicyclic intermediates. |
Derivative Chemistry and Functionalization of Cbz R 2 Phenylglycinol Scaffolds
Modification of the Phenylglycinol Moiety
The inherent chirality and structural features of Cbz-(R)-2-phenylglycinol make its core scaffold a versatile template. Modifications to this moiety, particularly through fluorination, arylation, and alkylation, significantly expand its utility in asymmetric synthesis.
Arylated and Alkylated Derivatives
The introduction of aryl and alkyl groups onto the this compound scaffold further broadens its synthetic applications. The hydroxyl group of N-protected phenylglycinol derivatives can undergo O-arylation. Studies have shown that the choice of the amine protecting group is crucial to prevent undesired N-arylation. rsc.org A benzyloxycarbonyl (Cbz) or a sulfonyl protecting group generally provides higher yields of the desired O-aryl product compared to an acetyl group. rsc.org
Alkylation reactions are also pivotal. For example, chiral non-racemic oxazolopiperidones, prepared from the cyclocondensation of (R)-phenylglycinol with a racemic γ-substituted δ-oxoester, can undergo diastereoselective alkylation at the carbonyl α-position. This provides access to enantiopure cis- and trans-3,5-disubstituted piperidines. researchgate.net
Furthermore, (R)-phenylglycinol has been utilized in the synthesis of pipecolic acid derivatives. A key intermediate, a morpholin-2-one, can be prepared from (R)-phenylglycinol and subsequently alkylated to introduce various substituents. sci-hub.se
Post-Synthetic Transformations of Auxiliaries and Intermediates
A critical aspect of using chiral auxiliaries is their efficient removal and, ideally, recovery after the desired stereoselective transformation has been accomplished. Additionally, the functional groups introduced via the auxiliary can be further derivatized to create a wide range of chiral products, including ligands and catalysts.
Cleavage and Recycling of the Chiral Auxiliary
The removal of the (R)-phenylglycinol auxiliary is a crucial step in isolating the final enantiopure product. Various methods have been developed to achieve this, often depending on the nature of the intermediate and the desired product.
Reductive cleavage is a common strategy. For instance, treatment of alkylated fluorinated oxazolidines with lithium aluminium hydride (LiAlH₄) can afford the corresponding aldehydes along with the deacylated oxazolidine (B1195125), which can then be recovered and reused. academie-sciences.fr Hydrogenolysis is another effective method. For example, after an asymmetric Strecker reaction, the resulting α-amino nitrile can be converted to an N-substituted α-amino ester, and the phenylglycinol auxiliary can be cleaved under hydrogenolysis conditions.
Oxidative cleavage is also employed. In the synthesis of bicyclo[1.1.1]pentane (BCP) α-amino acids, the (R)-phenylglycinol auxiliary, used in a Strecker reaction to separate diastereomers, is removed by oxidative cleavage with lead(IV) acetate, followed by acid hydrolysis. researchgate.net Similarly, in the synthesis of saxagliptin (B632), an asymmetric Strecker reaction is utilized, and the chiral auxiliary is removed in a subsequent step. mdpi.com
Table 2: Methods for Cleavage of the (R)-Phenylglycinol Auxiliary
| Intermediate | Cleavage Reagent | Product |
| Alkylated fluorinated oxazolidine | LiAlH₄ | Aldehyde |
| α-Amino nitrile derivative | Pb(OAc)₂, then acid hydrolysis | α-Amino acid |
| N-Substituted α-amino ester | H₂/Pd-C | α-Amino ester |
Derivatization of Functional Groups
The functional groups present in the intermediates derived from this compound can be further transformed to generate a variety of chiral molecules. For example, the nitrile group in α-amino nitriles obtained from Strecker reactions can be reduced to an amine, leading to the synthesis of chiral diamines. academie-sciences.fr Alternatively, hydrolysis of the nitrile yields a carboxylic acid, a key step in the synthesis of α-amino acids. researchgate.net
The hydroxyl group of the phenylglycinol moiety can be exploited as well. For instance, N-protected phenylglycinol can be O-arylated, introducing a new aryl group into the molecule. rsc.org The resulting ether can then be carried through further synthetic steps.
Formation of Chiral Ligands and Catalysts
This compound and its derivatives are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The combination of a chiral backbone and strategically placed donor atoms makes these molecules effective in creating a chiral environment around a metal center.
For example, chiral P,N-ligands, such as phosphinooxazolines (PHOX), are a prominent class of ligands used in transition metal catalysis. These can be synthesized from chiral amino alcohols like (R)-phenylglycinol. google.com The synthesis involves the amidation of a dibenzofuran-dicarbonyl chloride with (R)-phenylglycinol, followed by cyclodehydration to form the oxazoline (B21484) rings, creating DBFOX ligands. nih.gov
Chiral pyridine-containing ligands have also been synthesized using a modular approach starting from chiral amino alcohols. These ligands have been applied in enantioselective additions of diethylzinc (B1219324) to benzaldehyde (B42025) and in palladium-catalyzed allylic alkylations. diva-portal.org The stereochemical outcome of these reactions is often dictated by the absolute configuration of the carbinol carbon in the original amino alcohol. diva-portal.org
Furthermore, Schiff bases derived from the condensation of (R)-2-phenylglycinol with aldehydes, such as 2-hydroxy-1-naphthaldehyde, can form chiral complexes with metal ions like Cu(II). These complexes have been shown to catalyze asymmetric reactions. researchgate.net
Table 3: Chiral Ligands and Catalysts Derived from (R)-Phenylglycinol
| Ligand/Catalyst Type | Precursor | Metal | Application |
| Phosphinooxazoline (PHOX) | (R)-Phenylglycinol | Palladium, Iridium | Asymmetric alkylation |
| DBFOX Ligand | (R)-Phenylglycinol | Various | Conjugate additions |
| Chiral Pyridine Ligands | (R)-Phenylglycinol | Zinc, Palladium | Aldehyde alkylation, Allylic alkylation |
| Chiral Schiff Base Complex | (R)-Phenylglycinol | Copper(II) | Asymmetric catalysis |
Spectroscopic and Analytical Studies of Cbz R 2 Phenylglycinol and Its Derivatives
Stereochemical Assignment Methodologies
The absolute and relative configurations of chiral centers in derivatives of Cbz-(R)-2-phenylglycinol are established using several complementary methods. These techniques are essential for verifying the outcome of stereoselective reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of organic molecules. For derivatives of this compound, NMR is used not only for routine structural confirmation but also for the assignment of newly formed stereocenters.
One common strategy involves converting the molecule of interest into a more rigid cyclic structure, such as an oxazolidine (B1195125), which restricts conformational freedom. This allows for the use of two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) to determine the relative configuration of substituents. NOESY experiments detect through-space interactions between protons, and the presence or absence of specific cross-peaks can definitively establish the stereochemical arrangement. For instance, the absolute configuration of synthesized diethyl cis- and trans-(4-hydroxy-1,2,3,4-tetrahydro-quinolin-2-yl)phosphonates, which can be derived from reactions involving phenylglycinol, was established using 2D NOESY experiments. researchgate.net
Another approach involves the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.com CSAs form transient diastereomeric complexes with the enantiomers of a chiral analyte, leading to separate signals in the NMR spectrum (e.g., ¹H or ¹⁹F NMR) without covalent modification. mdpi.com CDAs, conversely, react with the chiral molecule to form stable diastereomers, which inherently have different NMR spectra. The stereochemical assignment of homoallylic amines derived from phenylglycinol has been successfully made using NMR spectroscopy. acs.org
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute stereochemistry of a crystalline compound. This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice, confirming the connectivity and spatial orientation of all atoms.
In the context of this compound derivatives, X-ray crystallography is often employed to validate the results of a new synthetic methodology or to assign the configuration of a complex product with multiple stereocenters. For example, the relative configuration of a major diastereomer of an α-aminophosphonic acid precursor derived from (R)-phenylglycinol was determined by single-crystal X-ray structure analysis, which was crucial for obtaining the final enantiopure product. researchgate.net Similarly, the crystal structure of a triazolic phosphonic α-amino ester was determined by single-crystal X-ray diffraction to elucidate its molecular conformation and intermolecular interactions. researchgate.net This method provides irrefutable proof of the stereochemical outcome of a reaction.
Chromatographic techniques are indispensable for both the analytical and preparative separation of enantiomers and diastereomers. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary method for assessing the enantiomeric excess (ee) of a reaction product and for isolating pure enantiomers.
(R)-phenylglycinol itself is a valuable building block for the synthesis of novel CSPs. nih.gov By bonding it or its derivatives to a solid support like silica (B1680970) gel, a chiral environment is created that can differentiate between the enantiomers of a racemic analyte. nih.govoup.com For instance, a CSP generated by condensing β-cyclodextrin monoaldehyde with L-2-phenylglycinol showed good enantioselectivity for separating various aromatic alcohols and ferrocene (B1249389) derivatives. oup.com
Alternatively, derivatives of this compound can be separated on commercially available CSPs. The choice of the stationary phase and the mobile phase is critical for achieving effective separation. In syntheses utilizing (R)-phenylglycinol as a chiral auxiliary, such as in the Strecker-type synthesis of α-trifluoromethylated amino acids, the efficient chromatographic separation of the resulting diastereomers is a key step that allows for the isolation of enantiopure compounds. academie-sciences.fr
Table 1: Examples of Chromatographic Separations Involving Phenylglycinol Derivatives
| Technique | Chiral Selector / Stationary Phase | Analyte Type | Purpose | Reference |
|---|---|---|---|---|
| Chiral HPLC | (R)-phenylglycinol-derived CSPs | π-acidic amino acid derivatives | Enantioseparation | nih.gov |
| Chiral HPLC | L-2-phenylglycinol-β-cyclodextrin CSP | Alkylaromatic alcohols, ferrocene derivatives | Enantioseparation | oup.com |
| Chromatography | Silica Gel | Diastereomers of α-amino nitriles | Preparative separation of diastereomers | academie-sciences.fr |
Optical rotation and circular dichroism are chiroptical techniques that rely on the differential interaction of chiral molecules with polarized light. They are fundamental for characterizing chiral compounds like this compound.
Optical rotation measures the angle to which a chiral compound in solution rotates the plane of plane-polarized light at a specific wavelength (usually the sodium D-line, 589 nm). The direction and magnitude of this rotation are characteristic of the molecule's absolute configuration. For (R)-(-)-2-Phenylglycinol, a specific rotation value of [α]24/D −31.7° (c = 0.76 in 1 M HCl) has been reported. sigmaaldrich.comsigmaaldrich.com This value serves as a standard for confirming the enantiomeric identity of the substance.
Table 2: Reported Optical Rotation for (R)-2-Phenylglycinol
| Compound | Conditions | Specific Rotation [α] | Reference |
|---|
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemical environment of chromophores. CD can be used in an "induced" mode, where a chiral host molecule, such as a derivative of (R)-phenylglycinol, can bind to a guest molecule. mdpi-res.com This interaction can induce a CD signal in the guest's chromophore, allowing for the determination of the guest's configuration or the study of the binding event itself. mdpi-res.com
In Situ Spectroscopic Monitoring of Reactions
The real-time monitoring of chemical reactions using in situ spectroscopy provides dynamic information about reaction kinetics, the formation of intermediates, and catalyst stability. Techniques such as Fourier-Transform Infrared (FT-IR) and NMR spectroscopy are adapted for this purpose.
While specific studies detailing the in situ monitoring of reactions involving this compound are not broadly documented, the principles are widely applied in related fields like catalysis. For example, in hydroformylation reactions catalyzed by cobalt-phosphine complexes, in situ FT-IR and NMR studies are crucial for understanding the catalyst's behavior under operational conditions. nih.gov These studies can identify the active catalyst species, observe the formation of intermediates like catalyst-substrate complexes, and detect catalyst degradation pathways. nih.gov Such methodologies could be applied to reactions where this compound or its derivatives are used as chiral ligands or substrates to optimize reaction conditions, maximize yield and selectivity, and gain a deeper mechanistic understanding of the stereoselective transformations.
Advanced Topics and Emerging Research Directions
Cascade and Multicomponent Reactions Involving Cbz-(R)-2-phenylglycinol Derivatives
This compound and its parent compound, (R)-phenylglycinol, serve as valuable chiral building blocks in cascade and multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants. These reactions are highly efficient and atom-economical.
One notable application is in the asymmetric Strecker reaction, a classic MCR for synthesizing α-amino acids. For instance, (R)-(−)-2-phenylglycinol has been used as a chiral auxiliary in the synthesis of saxagliptin (B632), an antidiabetic drug. nih.govmdpi.com The reaction between an adamantane-derived aldehyde, (R)-(−)-2-phenylglycinol, and potassium cyanide proceeds with excellent enantioselectivity to produce a key homochiral aminonitrile intermediate. nih.govmdpi.com
Derivatives of (R)-phenylglycinol are also employed in the synthesis of heterocyclic compounds. For example, cyclo-condensation reactions between 2-acyl-3-indoleacetic acid derivatives and (R)-phenylglycinol yield tetracyclic lactams. mdpi.com These lactams can be converted into enantioenriched 1-substituted tetrahydro-β-carboline alkaloids, with the ring-opening proceeding with retention of configuration. mdpi.com
Furthermore, (R)-phenylglycinol has been utilized in the diastereoselective synthesis of pyrrolidine (B122466) derivatives. acs.org Condensation with formaldehyde (B43269) and potassium cyanide, followed by reaction with a bromoaldehyde and subsequent alkylation, leads to a substituted pyrrolidine with high stereocontrol after reduction. acs.org Another approach involves the condensation of (R)-phenylglycinol with aromatic aldehydes to form chiral imines, which then undergo diastereoselective additions with Grignard reagents to create trans-2,5-bis(aryl) pyrrolidines. acs.org
The Katritzky modification of the Pictet-Spengler reaction provides another example. The condensation of benzotriazole (B28993), (S)-phenylglycinol (the enantiomer of the subject compound), and a succindialdehyde equivalent under acidic conditions directly forms an oxazolopyrrolidine intermediate. acs.org This intermediate can then react with various nucleophiles to afford addition products as single isomers. acs.org
A summary of representative multicomponent reactions is provided in the table below.
| Reaction Type | Reactants | Product | Key Feature | Reference |
| Asymmetric Strecker Reaction | Adamantane-derived aldehyde, (R)-(−)-2-phenylglycinol, Potassium cyanide | Homochiral aminonitrile | High enantioselectivity in the synthesis of a saxagliptin intermediate. | nih.govmdpi.com |
| Cyclo-condensation | 2-Acyl-3-indoleacetic acids, (R)-phenylglycinol | Tetracyclic lactams | Formation of enantioenriched tetrahydro-β-carboline precursors. | mdpi.com |
| Pyrrolidine Synthesis | (R)-phenylglycinol, Formaldehyde, Potassium cyanide, Bromoaldehyde, Alkyl bromide | trans-2,5-Dialkylpyrrolidine | High stereocontrol in the formation of the pyrrolidine ring. | acs.org |
| Pyrrolidine Synthesis | (R)-phenylglycinol, Aromatic aldehydes, Grignard reagents | trans-2,5-Bis(aryl)pyrrolidine | Diastereoselective addition of Grignard reagents to a chiral imine. | acs.org |
| Modified Pictet-Spengler | (S)-Phenylglycinol, Benzotriazole, Succindialdehyde equivalent | Oxazolopyrrolidine | Direct formation of a versatile intermediate for further functionalization. | acs.org |
Flow Chemistry Applications
While specific examples detailing the use of this compound in flow chemistry are not prevalent in the reviewed literature, the principles of flow chemistry are highly applicable to reactions involving this compound. Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability.
For instance, the synthesis of bicyclic proline analogues has been achieved using flow chemistry, demonstrating the feasibility of applying this technology to related heterocyclic syntheses that might involve this compound derivatives. csic.es The lithiation of an N-Boc protected pyrrolidine was performed in a flow reactor, showcasing precise control over reaction time and temperature. csic.es Such control would be beneficial for the often highly reactive and stereoselective reactions involving this compound derivatives, potentially leading to improved yields and selectivities.
Computational Chemistry and Molecular Modeling for Reaction Prediction
Computational chemistry and molecular modeling are powerful tools for understanding and predicting the outcomes of chemical reactions. In the context of this compound, these methods can be used to rationalize the stereoselectivity observed in reactions where it or its derivatives act as chiral auxiliaries.
For example, modeling the transition states of the asymmetric Strecker reaction involving an (R)-phenylglycinol-derived imine can help elucidate the origins of the observed high diastereoselectivity. renyi.hu By calculating the energies of the different possible transition state structures, researchers can predict which diastereomer will be preferentially formed.
Similarly, computational methods have been used to study the conformational behavior of complex molecules containing heterocyclic rings, which can be synthesized using this compound derivatives. core.ac.uk A combination of variable temperature NMR, X-ray spectroscopy, and computational methods has been employed to understand the non-bonding interactions and conformational flexibility of such systems. core.ac.uk This understanding is crucial for designing molecules with specific three-dimensional structures and properties.
Bio-inspired Synthesis and Mimetic Studies
Bio-inspired synthesis seeks to mimic nature's strategies for constructing complex molecules. While direct bio-inspired syntheses involving this compound are not extensively documented, the synthesis of the parent compound, (R)-phenylglycinol, from bio-based L-phenylalanine has been achieved through an artificial biocatalytic cascade. nih.gov This process utilizes a microbial consortium of engineered E. coli to convert L-phenylalanine into (R)-phenylglycinol with high conversion and enantiomeric excess. nih.gov This demonstrates the potential for developing more sustainable routes to this important chiral building block.
Furthermore, the structural motif of phenylethanolamines, to which this compound belongs, is found in various natural products. Bio-inspired approaches have been used for the synthesis of phenylethanoid glycosides, which involve an oxidative cyclization step. rsc.org Although not directly using this compound, these studies highlight the relevance of its core structure in mimicking biological processes.
Applications in Materials Science and Supramolecular Chemistry
The chiral nature of this compound and its derivatives makes them attractive components for the development of new materials in materials science and supramolecular chemistry.
(R)-2-phenylglycinol has been incorporated into calix mdpi.comarene derivatives to create chiral sensors. researchgate.net These modified calixarenes have been used to coat quartz crystal microbalance (QCM) sensors for the chiral recognition of amino acid enantiomers, such as alanine. researchgate.net The sensor demonstrated selective recognition, highlighting the potential of using phenylglycinol-based structures for creating enantioselective surfaces and materials. researchgate.net
In supramolecular chemistry, the ability of molecules to self-assemble into larger, ordered structures is key. The amide groups present in derivatives of this compound can participate in hydrogen bonding, which is a fundamental driving force for self-assembly. Research on related systems has shown that amide-containing molecules can form supramolecular rings and robust frameworks through intermolecular hydrogen bonding. researchgate.net This suggests that this compound derivatives could be designed to self-assemble into well-defined chiral supramolecular architectures with potential applications in catalysis, separation, and chiral recognition.
Conclusion and Future Outlook in Cbz R 2 Phenylglycinol Research
Summary of Key Contributions
(R)-2-phenylglycinol and its derivatives have made substantial contributions to asymmetric synthesis. One of its most impactful roles is as a chiral auxiliary, a temporary chiral handle that directs the stereochemical outcome of a reaction.
Key contributions include:
Asymmetric Synthesis of Amino Acids: The compound is instrumental in the synthesis of enantiopure non-proteogenic and α-fluoroalkyl amino acids. academie-sciences.fr It serves as a chiral template in reactions like the Strecker synthesis, providing the nitrogen atom and stereochemical control, after which the auxiliary can be cleaved to yield the desired enantiopure amino acid. academie-sciences.frresearchgate.net
Formation of Chiral Intermediates: It is widely used to form key chiral intermediates such as oxazolidines, imines, and morpholinones. academie-sciences.fracs.orgnih.gov These intermediates are stable, yet reactive enough to undergo further diastereoselective transformations, including alkylations and additions of organometallic reagents. academie-sciences.fracs.org
Strecker-Type Reactions: Its application in asymmetric Strecker reactions is a cornerstone for the synthesis of chiral α-amino nitriles, which are precursors to vital molecules like chiral amines, β-amino alcohols, and diamines. academie-sciences.frmdpi.com This methodology has been successfully applied to the synthesis of complex pharmaceutical ingredients, such as in an early route to Saxagliptin (B632). mdpi.com
Total Synthesis of Natural Products: The steric influence of the phenylglycinol moiety has been harnessed in the total synthesis of complex natural products. For instance, it was used to construct the 'Meyers lactam' intermediate in the first asymmetric total synthesis of (+)-halichlorine. rsc.org
Medicinal Chemistry Scaffolds: Phenylglycinol derivatives are recognized as important building blocks in medicinal chemistry. researchgate.net They form the core of certain G protein-coupled receptor 88 (GPR88) agonists, which are under investigation for neurological disorders. researchgate.net
A significant advantage of using (R)-2-phenylglycinol as a chiral auxiliary is the relative ease of its removal. The phenylethanol group can typically be cleaved under standard hydrogenolysis or acidic hydrolysis conditions at the final stages of a synthetic sequence. academie-sciences.fr
Unresolved Challenges and Open Questions
Despite its broad utility, research involving Cbz-(R)-2-phenylglycinol and its parent compound is not without its difficulties. Several challenges remain, presenting open questions for the scientific community.
| Challenge | Description | Relevant Research Areas |
| Diastereoselectivity | While often effective, some reactions utilizing (R)-phenylglycinol-derived auxiliaries yield only moderate diastereoselectivity. academie-sciences.fr This necessitates tedious and often difficult chromatographic separation of diastereomers, reducing overall yield and efficiency. academie-sciences.frresearchgate.net | Synthesis of fluorinated amino acids, complex heterocyclic systems. academie-sciences.frnih.gov |
| Inseparable Intermediates | In certain multi-step syntheses, such as for constrained amino acids like 5-Tfm-proline, inseparable mixtures of diastereomers can form at intermediate stages, complicating the path to the final enantiopure product. academie-sciences.fr | Synthesis of highly substituted or constrained non-natural amino acids. academie-sciences.fr |
| Bioavailability of Derivatives | In drug discovery, while the phenylglycinol scaffold can confer agonist activity (e.g., for GPR88), the resulting drug candidates can face challenges related to potency and, critically, brain permeability and overall bioavailability. researchgate.net | Medicinal chemistry, development of neurotherapeutics. researchgate.net |
| Substrate Scope Limitations | The success of the chiral induction is often dependent on the specific substrates and reaction conditions, and achieving high stereoselectivity across a broad range of reactants remains a challenge. thieme-connect.com | Asymmetric Reformatsky reactions, synthesis of β-amino acids. thieme-connect.com |
These challenges highlight the need for continued refinement of synthetic methodologies to enhance stereocontrol and broaden the applicability of this otherwise powerful chiral tool.
Future Directions and Potential for Innovation
The foundational role of this compound ensures its continued relevance, with several exciting avenues for future research and innovation.
Development of More Selective Methodologies: A primary future goal is the development of new synthetic methods that offer higher diastereoselectivity, thereby circumventing the need for difficult separations. This could involve fine-tuning reaction conditions or developing novel catalysts that work in concert with the phenylglycinol auxiliary. researchgate.net
Expansion of Molecular Libraries: There is significant potential in using (R)-2-phenylglycinol to expand the libraries of enantiopure compounds, particularly fluorinated molecules and other non-natural amino acids, which are of high interest for pharmaceutical and materials science applications. academie-sciences.frnih.gov
Advanced Catalysis: Merging the classical use of this chiral auxiliary with modern catalytic concepts, such as organocatalysis, photoredox catalysis, and multicomponent reactions, represents a major area for innovation. researchgate.netresearchgate.netmdpi.com Such strategies could lead to more efficient and atom-economical syntheses of complex molecules. mdpi.com
Novel Bioactive Compounds: Continued application in medicinal chemistry to synthesize novel bioactive compounds is a clear future direction. This includes further optimization of GPR88 agonists to improve their pharmacological profiles and exploring the scaffold for other biological targets. researchgate.net
Synthesis of Constrained Peptidomimetics: The synthesis of constrained amino acids and peptide mimics is crucial for developing next-generation therapeutics with enhanced stability and efficacy. (R)-phenylglycinol will likely remain a key tool in constructing these sophisticated architectures. academie-sciences.frresearchgate.net
In essence, while the fundamental contributions of this compound are well-established, its future lies in the integration with new synthetic technologies and its application to increasingly complex molecular challenges. The continued exploration of its chemistry promises to unlock new efficiencies and provide access to novel chemical matter for science and medicine.
Q & A
Q. How can researchers ensure reproducibility of this compound-based studies across laboratories?
- Methodological Answer : Provide detailed experimental protocols, including batch numbers of reagents, instrument calibration data, and statistical methods (e.g., error bars for triplicate runs). Publish negative results and validate findings with independent techniques (e.g., comparing XRD and computational docking results) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
